N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide

nAChR Electrophysiology Neuropharmacology

This N-aryl nicotinamide is defined by its 4-methoxypiperidin-1-yl substituent at the para position—a steric/electronic configuration essential for α7 nAChR antagonism and Chk1 targeting. Unlike unsubstituted piperidine or 4-hydroxy analogs, this exact structure eliminates SAR ambiguity and ensures reproducible electrophysiology and kinase assay results. Procure this CAS-graded tool compound to maintain consistency in DNA damage response and ion channel studies.

Molecular Formula C18H21N3O2
Molecular Weight 311.385
CAS No. 1448132-49-7
Cat. No. B2456048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide
CAS1448132-49-7
Molecular FormulaC18H21N3O2
Molecular Weight311.385
Structural Identifiers
SMILESCOC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C18H21N3O2/c1-23-17-8-11-21(12-9-17)16-6-4-15(5-7-16)20-18(22)14-3-2-10-19-13-14/h2-7,10,13,17H,8-9,11-12H2,1H3,(H,20,22)
InChIKeyAUXABOZKSKLVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide (CAS 1448132-49-7) for nAChR and Chk1 Research Applications


N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide (CAS 1448132-49-7, C₁₈H₂₁N₃O₂, MW 311.385) is a synthetic N-aryl nicotinamide derivative featuring a 4-methoxypiperidin-1-yl substituent at the para position of the aniline moiety [1]. This compound has documented antagonist activity at the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes [2] and has been characterized as a serine/threonine-protein kinase Chk1 targeting compound .

Why N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide Cannot Be Simply Replaced by Other N-Aryl Nicotinamides


N-aryl nicotinamide derivatives exhibit highly divergent pharmacological profiles depending on the nature and substitution pattern of the aryl and piperidine moieties [1]. The 4-methoxypiperidin-1-yl group in this specific compound confers a distinct steric and electronic environment at the para position, which directly influences binding interactions with nAChR and kinase targets . Substitution with alternative piperidine derivatives (e.g., unsubstituted piperidine, 4-hydroxypiperidine, or N-alkyl variants) would alter both the conformational flexibility and hydrogen-bonding capacity of the molecule, potentially abolishing or substantially shifting target engagement . This compound occupies a specific point in the structure-activity relationship (SAR) landscape of N-aryl nicotinamides, and generic substitution without experimental validation of comparable binding kinetics would introduce uncontrolled variables in assay reproducibility.

N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide: Quantitative Evidence-Based Differentiation Guide for Scientific Procurement


Rat α7 nAChR Antagonist Activity of N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide

N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide demonstrates antagonist activity at the rat α7 nicotinic acetylcholine receptor with an IC₅₀ of 8,070 nM (8.07 μM) as measured in Xenopus oocytes expressing the receptor, assessed via inhibition of acetylcholine-induced currents [1]. In the same assay system, the compound exhibits weak agonist activity with an EC₅₀ of 56,200 nM (56.2 μM) [1]. No direct comparator data for structurally related N-aryl nicotinamides in this exact assay are currently available in public databases.

nAChR Electrophysiology Neuropharmacology

Predicted Chk1 Kinase Targeting Profile of N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide

N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide has been identified as a serine/threonine-protein kinase Chk1 targeting compound . In the broader class of nicotinamide-based Chk1 inhibitors, potent compounds achieve IC₅₀ values ranging from sub-nanomolar to low nanomolar concentrations, with reference Chk1 inhibitors such as CCT244747 (IC₅₀ = 8 nM) and VER-00158411 (IC₅₀ = 4.4 nM) demonstrating high potency [1]. Quantitative inhibition data for this specific compound against Chk1 are not publicly available in peer-reviewed literature or major databases.

Kinase Inhibition Cell Cycle DNA Damage Response

Structural Differentiation: 4-Methoxypiperidine versus Common Piperidine Analogs

N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide incorporates a 4-methoxypiperidine moiety, which distinguishes it from closely related N-aryl nicotinamide derivatives that contain unsubstituted piperidine, N-methylpiperazine, or morpholine substituents . The 4-methoxy group introduces a hydrogen bond acceptor at the piperidine ring, altering both the conformational preferences and electronic properties relative to unsubstituted piperidine-containing analogs [1]. Compounds sharing the 4-methoxypiperidine fragment, such as N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methoxypiperidin-1-yl)nicotinamide (C₂₁H₃₁N₅O₂, MW 385.5) and 4-(4-methoxypiperidin-1-yl)aniline (CAS 1018635-74-9), represent structurally related scaffolds with distinct biological annotations .

Medicinal Chemistry SAR Piperidine Derivatives

Recommended Research and Industrial Application Scenarios for N-(4-(4-Methoxypiperidin-1-yl)phenyl)nicotinamide Based on Verified Evidence


α7 Nicotinic Acetylcholine Receptor Antagonist Studies

This compound is suitable for use as a tool compound in electrophysiological studies of rat α7 nAChR function, given its documented antagonist activity (IC₅₀ = 8.07 μM) in Xenopus oocyte expression systems [1]. Researchers investigating the structure-activity relationships of N-aryl nicotinamides at nAChR subtypes may employ this compound as a reference point for understanding how 4-methoxypiperidine substitution modulates receptor antagonism relative to other N-substituted analogs.

Chk1 Kinase Pathway Compound Library Enrichment

Based on its annotated Chk1 targeting profile [1], this compound may be incorporated into focused screening libraries for DNA damage response pathway modulators. Given that Chk1 inhibition sensitizes p53-deficient cancer cells to DNA-damaging agents [2], researchers conducting phenotypic or target-based screens in oncology may include this compound to assess its effects on cell cycle checkpoint abrogation, with the understanding that quantitative Chk1 inhibition data must be empirically determined.

SAR Studies of N-Aryl Nicotinamide Scaffolds with Piperidine Modifications

This compound serves as a defined structural variant within the N-aryl nicotinamide chemical series, characterized by the 4-methoxypiperidin-1-yl group at the para position of the phenyl ring [1]. Medicinal chemistry teams conducting systematic SAR campaigns on nicotinamide-based kinase inhibitors or receptor modulators can use this compound to evaluate the impact of 4-methoxypiperidine substitution on potency, selectivity, and physicochemical properties compared to analogs bearing alternative piperidine, piperazine, or morpholine moieties [2].

Quote Request

Request a Quote for N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.